![molecular formula C17H31N3O4S B5643779 2-[(4aR*,7aS*)-4-[(1-ethylpiperidin-4-yl)acetyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5643779.png)
2-[(4aR*,7aS*)-4-[(1-ethylpiperidin-4-yl)acetyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step processes, including protection/deprotection strategies, and selective functional group transformations. For example, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids in polymer chemistry, showcasing the intricate steps involved in synthesizing complex molecules (Elladiou & Patrickios, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structural analysis of isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate provided insights into its "flattened-boat" conformation (Kumar et al., 2021).
Chemical Reactions and Properties
Complex molecules like the one often undergo a variety of chemical reactions. For instance, the reaction of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate with alpha-amino ketone oximes resulted in the formation of a series of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, demonstrating the molecule's reactivity and potential for generating diverse derivatives (Temple et al., 1991).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. The physical properties are often influenced by the molecular structure, as seen in the study of diastereoisomers of 1-phenyl-2-phenylthio-2-(tetrahydropyran-2'-ylthio)ethanol (Kansikas & Sipilä, 2000).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, is essential. For example, the novel synthesis approach for 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols from 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine highlights the versatile chemical properties of related compounds (Chagarovskiy et al., 2016).
properties
IUPAC Name |
1-[(4aR,7aS)-1-(2-hydroxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(1-ethylpiperidin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O4S/c1-2-18-5-3-14(4-6-18)11-17(22)20-8-7-19(9-10-21)15-12-25(23,24)13-16(15)20/h14-16,21H,2-13H2,1H3/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZIXWKJKWRTLS-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CC(=O)N2CCN(C3C2CS(=O)(=O)C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC(CC1)CC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.